molecular formula C17H19ClN6O2 B276660 N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine

N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine

Cat. No. B276660
M. Wt: 374.8 g/mol
InChI Key: WTFDHACXJNUBRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its potential use in treating autoimmune diseases. CP-690,550 is a Janus kinase (JAK) inhibitor that works by blocking the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors.

Mechanism of Action

CP-690,550 works by selectively inhibiting the activity of N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine enzymes, which are involved in the signaling pathways of various cytokines and growth factors. N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine enzymes are important for the activation of signal transducers and activators of transcription (STAT) proteins, which play a key role in the regulation of gene expression. By blocking the activity of N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine enzymes, CP-690,550 effectively reduces the production of pro-inflammatory cytokines, which are responsible for the pathogenesis of many autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to effectively reduce the production of pro-inflammatory cytokines in preclinical studies. This reduction in cytokine production leads to a reduction in inflammation and tissue damage, which are hallmarks of many autoimmune diseases. CP-690,550 has also been shown to have a good safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

CP-690,550 has several advantages for lab experiments, including its high potency and selectivity for N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine enzymes, its well-characterized synthesis method, and its extensive preclinical data. However, there are also some limitations to using CP-690,550 in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are several future directions for research on CP-690,550, including its potential use in combination therapies with other drugs for autoimmune diseases, its potential use in treating other inflammatory conditions such as asthma and chronic obstructive pulmonary disease, and its potential use in treating certain types of cancer. Additionally, further studies are needed to fully understand the long-term safety and efficacy of CP-690,550 in humans, as well as its potential for drug interactions with other medications.

Synthesis Methods

CP-690,550 is synthesized through a multistep process that involves the reaction of 6-chloro-3-pyridinemethanol with 3-methoxybenzaldehyde to form an intermediate, which is then reacted with 2-ethyl-5-aminotetrazole to yield the final product. The synthesis of CP-690,550 has been optimized to produce high yields and purity, and the compound has been extensively characterized using various analytical techniques.

Scientific Research Applications

CP-690,550 has been studied extensively for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, CP-690,550 has been shown to effectively block the activity of N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine enzymes, which are involved in the signaling pathways of various cytokines and growth factors. This inhibition of N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine activity leads to a reduction in the production of pro-inflammatory cytokines, which are responsible for the pathogenesis of many autoimmune diseases.

properties

Molecular Formula

C17H19ClN6O2

Molecular Weight

374.8 g/mol

IUPAC Name

N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-2-ethyltetrazol-5-amine

InChI

InChI=1S/C17H19ClN6O2/c1-3-24-22-17(21-23-24)20-9-12-4-6-14(15(8-12)25-2)26-11-13-5-7-16(18)19-10-13/h4-8,10H,3,9,11H2,1-2H3,(H,20,22)

InChI Key

WTFDHACXJNUBRG-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC

Canonical SMILES

CCN1N=C(N=N1)NCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.